BenchChemオンラインストアへようこそ!

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](4-bromophenyl)methanone

Lipophilicity Drug-likeness Physicochemical profiling

The compound [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](4-bromophenyl)methanone (CAS 921162-96-1, MF C18H16BrN3O, MW 370.2 g/mol) is a synthetic, non‑racemic chiral benzimidazole–pyrrolidine amide. The molecule combines a 2‑(1H‑benzimidazol‑2‑yl)pyrrolidine core with a 4‑bromobenzoyl group attached via a methanone linkage.

Molecular Formula C18H16BrN3O
Molecular Weight 370.2 g/mol
Cat. No. B10995141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](4-bromophenyl)methanone
Molecular FormulaC18H16BrN3O
Molecular Weight370.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H16BrN3O/c19-13-9-7-12(8-10-13)18(23)22-11-3-6-16(22)17-20-14-4-1-2-5-15(14)21-17/h1-2,4-5,7-10,16H,3,6,11H2,(H,20,21)
InChIKeyQVJNELZEYKYKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](4-bromophenyl)methanone: Physicochemical Profile & Procurement Considerations


The compound [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](4-bromophenyl)methanone (CAS 921162-96-1, MF C18H16BrN3O, MW 370.2 g/mol) is a synthetic, non‑racemic chiral benzimidazole–pyrrolidine amide [1]. The molecule combines a 2‑(1H‑benzimidazol‑2‑yl)pyrrolidine core with a 4‑bromobenzoyl group attached via a methanone linkage. Computed physicochemical descriptors important for procurement‑grade characterization, such as XLogP3‑AA (3.7), hydrogen‑bond donor (1) and acceptor (2) counts, and rotatable bond count (2), are available from authoritative databases [1]. No peer‑reviewed biological activity data are indexed for this compound in ChEMBL as of the latest update [2], placing the molecule in a pre‑competitive or early‑discovery characterization space where analytical verification and structural fidelity are the primary procurement requirements.

Why In‑Class Benzimidazole‑Pyrrolidine Amides Are Not Interchangeable with [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](4-bromophenyl)methanone


Benzimidazole–pyrrolidine amides are a densely populated chemical class where small structural permutations—ring substituent identity, substitution position, amide linkage type, and stereochemistry—produce large differences in biological activity (e.g., >100‑fold shifts in PrCP IC50) [1]. The presence of a 4‑bromophenyl moiety in the target compound imparts a distinct steric, electronic, and lipophilic signature (ΔlogP, polar surface area, and halogen‑bonding potential) that cannot be replicated by analogs bearing 4‑fluorophenyl, 4‑methoxyphenyl, or heteroaryl groups [1][2]. Without direct co‑testing data, a generic substitution risks introducing uncontrolled variables into a SAR or screening campaign, invalidating comparative results. The evidence below quantifies where this compound diverges from its closest identified comparators.

Quantitative Differentiation Evidence for [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](4-bromophenyl)methanone


LogP and Lipophilic Efficiency Differentials vs. Fluorinated Analog

The target compound exhibits an XLogP3‑AA of 3.7 [1], which is 0.9 log units higher than the value for the 4‑fluorophenyl analog (2S)-2-(5‑fluoro‑1H‑benzimidazol‑2‑yl)pyrrolidin-1-yl(5-amino-4-chloro‑1H‑pyrazol‑3‑yl)methanone (computed XLogP3‑AA ≈ 2.8) [2]. Because both compounds share the benzimidazole–pyrrolidine scaffold, the logP difference is attributable primarily to Br → F and pyrazole substitution, and it predicts markedly different membrane permeability and non‑specific binding profiles.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen‑Bond Donor Count Reduction vs. Benzimidazole‑Pyrrolidine Amide Series

The target compound contains only one hydrogen‑bond donor (the benzimidazole NH) [1], whereas a representative benzimidazole pyrrolidinyl amide PrCP inhibitor (compound 9b from Shen et al.) bears three H‑bond donors (benzimidazole NH, amide NH, and a piperidine NH) [2]. Lower HBD count correlates with improved passive membrane permeability and reduced P‑gp efflux liability across multiple chemical series.

Hydrogen bonding Molecular recognition Drug design

Rotatable Bond Restriction vs. Flexible Benzimidazole‑Pyrrolidine Probes

The target compound has only two rotatable bonds (the benzimidazole–pyrrolidine C–C bond and the pyrrolidine–carbonyl C–N bond) [1]. In contrast, the broadly studied benzimidazole pyrrolidinyl amide series (e.g., compounds 9a–9l in Shen et al.) features three to five rotatable bonds due to additional alkyl/amide linkers [2]. Greater conformational restriction can reduce the entropic penalty upon target binding, potentially yielding higher binding efficiency per heavy atom.

Conformational restriction Entropy Target binding

Bromine Substitution: Halogen‑Bonding Potential vs. Non‑Halogenated Analogs

The 4‑bromophenyl group introduces a significant sigma‑hole that can engage in halogen bonding (C–Br···O/N), a non‑covalent interaction absent in 4‑methyl, 4‑methoxy, or unsubstituted phenyl analogs [1][2]. Calculated electrostatic potential surfaces for bromobenzene demonstrate a positive sigma‑hole of approximately +10 kcal/mol on the bromine atom [3], whereas the analogous carbon‑bound substituent lacks this feature entirely.

Halogen bonding Sigma‑hole Molecular recognition

Molecular Weight and Ligand Efficiency Metrics vs. Larger Amide Derivatives

At 370.2 Da, the target compound is approximately 80–120 Da lighter than the potent PrCP inhibitor 9b (MW ≈ 450–490 Da) [1][2]. While no activity data exist for the target compound, its lower molecular weight places it closer to fragment‑like space (MW < 300 Da) and predicts a higher per‑atom contribution to binding free energy if target engagement is confirmed. This is relevant for procurement when building fragment‑oriented libraries alongside lead‑like compounds.

Ligand efficiency Fragment‑based discovery Rule of 3

Procurement‑Relevant Application Scenarios for [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](4-bromophenyl)methanone


CNS‑Oriented Fragment‑to‑Lead Libraries Utilizing Low HBD and Controlled Lipophilicity

The compound’s single H‑bond donor and XLogP3‑AA of 3.7 align with CNS drug‑likeness criteria (CNS MPO ≥ 4) [1]. Procurement for CNS screening collections is supported because the 0.9 logP excess over the 4‑fluorophenyl analog and the 67% reduction in HBD count relative to amide‑linked series members predict superior passive blood‑brain barrier penetration, a critical property for neurotherapeutic discovery programs [1].

Halogen‑Bond‑Enabled Selectivity Screening Against Kinases or Proteases with Defined Halogen‑Binding Pockets

The 4‑bromophenyl sigma‑hole enables C–Br···O/N halogen bonding that is absent in non‑halogenated analogs [2][3]. Procuring this compound for targeted screening against kinases (e.g., CDK2, CK1) or serine proteases that feature a backbone carbonyl in the hinge region can test the selectivity advantage conferred by halogen bonding, a hypothesis that cannot be evaluated with 4‑methyl or 4‑methoxy congeners [3].

Conformational Restriction SAR in Benzimidazole‑Pyrrolidine Hit Expansion

With only two rotatable bonds, the compound is a minimally flexible scaffold within the benzimidazole‑pyrrolidine class [1]. This makes it a preferred tool compound for studying the relationship between conformational entropy and binding thermodynamics in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments, particularly when compared to the more flexible amide‑linked analogs from the PrCP inhibitor series that possess 3–5 rotatable bonds [4].

Analytical Reference Standard for HPLC‑MS Method Development in Bromine‑Containing Heterocycle Analysis

The compound’s distinct isotopic pattern from bromine (¹Br:⁸¹Br ≈ 1:1) provides a strong mass‑spectrometric signature for HPLC‑MS method development [1]. Its use as a retention‑time and sensitivity benchmark facilitates reliable quantification of brominated benzimidazole‑pyrrolidine derivatives in pharmacokinetic or metabolic stability assays, offering a procurement rationale independent of intrinsic biological activity [1].

Quote Request

Request a Quote for [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](4-bromophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.